3-Fluoro-1-methyl-1H-indazole-5-methanamine
Description
Properties
Molecular Formula |
C9H10FN3 |
|---|---|
Molecular Weight |
179.19 g/mol |
IUPAC Name |
(3-fluoro-1-methylindazol-5-yl)methanamine |
InChI |
InChI=1S/C9H10FN3/c1-13-8-3-2-6(5-11)4-7(8)9(10)12-13/h2-4H,5,11H2,1H3 |
InChI Key |
MPJUCIXGDYOGDW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)CN)C(=N1)F |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 3-Fluoro-1-methyl-1H-indazole-5-methanamine
Stepwise Synthetic Route
Step 1: Diazotization and Formation of Indazole Core
According to a Chinese patent (CN105198813B), the synthesis of 3-methyl-1H-indazoles starts with diazotization of 2-amino-5-substituted acetophenones under acidic conditions (HCl, 0–10 °C) with sodium nitrite, leading to cyclization and formation of the indazole ring system.
| Reagents/Conditions | Description |
|---|---|
| 2-amino-5-R-acetophenone | Starting material |
| HCl (37%) | Acidic medium |
| NaNO2 | Diazotization agent |
| 0–10 °C | Temperature control |
This step yields the 3-methyl-1H-indazole intermediate, which can be further functionalized.
Step 4: Introduction of Methanamine Group at 5-Position
The aminomethyl group at the 5-position can be introduced by reduction of a corresponding nitro or halomethyl precursor or by nucleophilic substitution on a suitable leaving group. For example, reduction of a 5-nitro group to 5-amino followed by reductive amination can install the methanamine moiety.
Data Tables Summarizing Key Synthetic Steps
| Step | Starting Material | Reagents/Conditions | Product/Intermediate | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | 2-amino-5-R-acetophenone | HCl (37%), NaNO2, 0–10 °C | 3-methyl-1H-indazole | Not specified | Diazotization and cyclization |
| 2 | 1-[(3-Fluorophenyl)methyl]-5-nitro-1H-indazole | 5% Pd/C, MeOH, H2, 2 h | 5-amino-1-(3-fluorobenzyl)indazole | 97 | Catalytic hydrogenation |
| 3 | 5-amino-1-(3-fluorobenzyl)indazole | Methyl iodide, base, solvent | 3-Fluoro-1-methyl-1H-indazole-5-amine (N1-methylated) | Not specified | N1-methylation step |
| 4 | 5-nitro or halomethyl intermediate | Reduction or nucleophilic substitution | 3-Fluoro-1-methyl-1H-indazole-5-methanamine | Not specified | Aminomethyl group introduction |
Analytical Characterization
Characterization of the synthesized compounds typically involves:
- Nuclear Magnetic Resonance (NMR) : ^1H NMR and ^13C NMR to confirm substitution patterns and tautomeric forms. For example, methyl protons on N1 appear as singlets, and aromatic fluorine coupling can be observed.
- Mass Spectrometry (MS) : Electrospray ionization (ESI) or electron ionization (EI) to confirm molecular weight.
- Infrared Spectroscopy (IR) : To identify functional groups such as amines (N-H stretch), aromatic rings, and methyl groups.
- Thin Layer Chromatography (TLC) : To monitor reaction progress.
A representative ^1H NMR spectrum of a related fluorinated indazole amine shows aromatic protons between δ 6.8–7.8 ppm, methyl singlet near δ 3.6 ppm, and broad amine signals around δ 3.5 ppm.
Research Findings and Perspectives
- The diazotization-cyclization method remains a robust approach for constructing the indazole core with various substituents.
- Catalytic hydrogenation using Pd/C is effective for reduction of nitro groups to amines on the indazole ring, preserving sensitive fluorine substituents.
- Methylation at the N1 position is straightforward with standard methylating agents and bases, allowing fine-tuning of biological activity.
- The aminomethyl group at the 5-position is accessible via reduction or nucleophilic substitution, enabling further functionalization for drug development.
- Indazole derivatives with fluorine and amino substituents show promising pharmaceutical properties, including antimicrobial and anticancer activities.
The preparation of 3-Fluoro-1-methyl-1H-indazole-5-methanamine involves a multi-step synthesis starting from substituted aminoketones undergoing diazotization and cyclization to form the indazole core, followed by introduction of fluorine on the benzyl substituent, N1-methylation, and installation of the aminomethyl group at the 5-position via reduction or substitution. These methods are supported by extensive research and patent literature and are characterized by high yields and efficient reaction conditions.
The synthetic routes provide versatile platforms for generating fluorinated indazole derivatives with potential applications in medicinal chemistry.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Fluoro-1-methylindazol-5-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the compound into its amine or hydrocarbon derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Potential Applications
- Medicinal Chemistry 3-Fluoro-1-methyl-1H-indazole-5-methanamine can serve as a scaffold for developing new pharmaceuticals. The indazole family has exhibited antitumor activity, making them valuable in cancer research.
- Interaction Studies Interaction studies involving 3-fluoro-1-methyl-1H-indazole-5-methanamine focus on its binding affinity to specific protein targets. The presence of fluorine enhances lipophilicity and permeability, which may improve interaction with target proteins compared to non-fluorinated analogs. Preliminary studies suggest that modifications at the C-5 position of the indazole significantly affect antitumor activity, indicating structure-activity relationships that could guide further drug design.
- Inhibitory Activity Indazole derivatives have applications for the targeted treatment of lung, breast, colon, and prostate cancers . Indazole derivatives also display excellent potency, high ERK 1/2 selectivity and dual mechanisms of action inhibition .
The biological activity of 3-fluoro-1-methyl-1H-indazole-5-methanamine is primarily attributed to its interaction with specific molecular targets. The fluorine atom enhances binding affinity to certain enzymes and receptors, potentially leading to inhibition or activation of various biological pathways, while the methyl group modulates pharmacokinetic properties, improving stability and bioavailability. Research has indicated that compounds within the indazole family can exhibit antitumor activity, making them valuable in cancer research.
Indazole Derivatives as Inhibitors
Mechanism of Action
The mechanism of action of 1-(3-fluoro-1-methylindazol-5-yl)methanamine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to certain enzymes and receptors, leading to inhibition or activation of biological pathways. The methyl group further modulates its pharmacokinetic properties, improving its stability and bioavailability.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substitution Patterns and Physicochemical Properties
The table below compares key structural and physicochemical attributes of 3-Fluoro-1-methyl-1H-indazole-5-methanamine with similar indazole derivatives:
Key Observations:
- N1-Methylation : The target compound’s 1-methyl group distinguishes it from unmethylated analogs (e.g., ), likely improving metabolic stability and lipophilicity .
- Fluorine Position : Fluorine at C3 (target) versus C5 () alters electronic effects. Fluorine’s electron-withdrawing nature may enhance binding affinity in the target compound.
- 5-Position Variability : The target’s methanamine group contrasts with CF₃ (), OCH₃ (), or F (), influencing solubility and hydrogen-bonding capacity.
Electronic and Steric Effects
- Fluorine vs.
- Methanamine vs.
Biological Activity
3-Fluoro-1-methyl-1H-indazole-5-methanamine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C9H10FN3
- Molecular Weight : 165.19 g/mol
- CAS Number : 2770343-89-8
The biological activity of 3-Fluoro-1-methyl-1H-indazole-5-methanamine is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the fluorine atom enhances its binding affinity and selectivity towards specific targets, which is crucial for its pharmacological effects.
Antitumor Activity
Research indicates that indazole derivatives, including 3-Fluoro-1-methyl-1H-indazole-5-methanamine, exhibit significant antitumor properties. A study demonstrated that related indazole compounds showed IC50 values ranging from 2.0 nM to 77.4 nM against various cancer cell lines, indicating potent enzymatic inhibition and antiproliferative effects .
Table 1: Antitumor Activity of Indazole Derivatives
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| Compound A | KG1 | 25.3 |
| Compound B | SNU16 | 77.4 |
| 3-Fluoro-1-methyl-1H-indazole-5-methanamine | Hep-G2 | TBD |
Antimicrobial Activity
In addition to its antitumor effects, 3-Fluoro-1-methyl-1H-indazole-5-methanamine has been evaluated for antimicrobial activity. It was found to have moderate activity against methicillin-resistant Staphylococcus aureus (MRSA) with a minimum inhibitory concentration (MIC) of around 16 µg/mL .
Table 2: Antimicrobial Activity Against MRSA
| Compound | MIC (µg/mL) |
|---|---|
| 3-Fluoro-1-methyl-1H-indazole-5-methanamine | 16 |
| Compound C | ≤0.25 |
Structure-Activity Relationship (SAR)
The SAR studies highlight the importance of substituent groups on the indazole ring in modulating biological activity. For example, the introduction of fluorine at the 3-position significantly enhances the compound's potency against cancer cell lines and improves selectivity towards specific kinases .
Case Study 1: Enzymatic Inhibition
In a study examining the inhibition of IRE1α, a critical enzyme in cancer biology, derivatives of indazole were tested for their ability to inhibit autophosphorylation. The results indicated that certain structural modifications led to enhanced binding affinity and inhibition rates compared to non-fluorinated analogs .
Case Study 2: In Vivo Efficacy
Further investigations into the in vivo efficacy of related indazole compounds revealed promising results in animal models, where they demonstrated significant tumor reduction without notable toxicity to normal tissues .
Q & A
Q. How can researchers optimize the synthesis yield of 3-Fluoro-1-methyl-1H-indazole-5-methanamine in multi-step reactions?
Basic
- Methodological Approach :
- Use hydrazine hydrate for indazole ring formation under reflux conditions (DMF as solvent) .
- Recrystallization from polar aprotic solvents (e.g., DMF) improves purity by removing isomer impurities, though yields may drop to ~23% .
- Monitor reaction progress via TLC or HPLC to isolate intermediates.
Q. Advanced
- Contradiction Analysis :
- Low yields (e.g., 23% in ) may stem from competing side reactions (e.g., isomerization).
- Mitigation: Optimize stoichiometry (excess hydrazine) and temperature gradients during reflux.
- Alternative: Catalytic methods (e.g., Pd-mediated cross-coupling) for fluorinated intermediates.
Q. What advanced spectroscopic techniques resolve structural ambiguities in fluorinated indazole derivatives?
Basic
- Core Techniques :
- 1H/13C NMR : Assign peaks using deuterated DMSO for solubility; fluorine substituents cause splitting patterns (e.g., δ 8.91 ppm in ) .
- Mass Spectrometry : Confirm molecular weight and fragmentation patterns.
Q. Advanced
- Advanced NMR :
- Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in crowded aromatic regions.
- 19F NMR : Directly probes fluorine environments, critical for distinguishing regioisomers.
- X-ray Crystallography : Definitive structural proof (e.g., ’s triazole structure validation).
II. Biological Evaluation and Applications
Q. How should researchers design in vitro assays to evaluate the bioactivity of 3-Fluoro-1-methyl-1H-indazole-5-methanamine?
Basic
Q. Advanced
Q. How can researchers reconcile contradictions between computational predictions and experimental bioactivity data?
Advanced
- Iterative Validation :
III. Stability and Degradation
Q. What strategies prevent degradation of 3-Fluoro-1-methyl-1H-indazole-5-methanamine during long-term storage?
Basic
- Stability Protocols :
- Store under inert gas (N2/Ar) at -20°C in amber vials to block light-induced degradation.
- Use stabilizers (e.g., BHT) in solution phases.
Q. Advanced
- Degradation Pathway Analysis :
IV. Data Reproducibility and Reporting
Q. How can researchers ensure reproducibility in synthesizing 3-Fluoro-1-methyl-1H-indazole-5-methanamine across labs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
